Cas no 1805486-46-7 (3-Bromo-5-cyano-4-formylphenylacetic acid)

3-Bromo-5-cyano-4-formylphenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-cyano-4-formylphenylacetic acid
- 2-(3-bromo-5-cyano-4-formylphenyl)acetic acid
-
- インチ: 1S/C10H6BrNO3/c11-9-2-6(3-10(14)15)1-7(4-12)8(9)5-13/h1-2,5H,3H2,(H,14,15)
- InChIKey: VDOLHLTYFRERFB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C=O)=C(C#N)C=C(C=1)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 309
- トポロジー分子極性表面積: 78.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-Bromo-5-cyano-4-formylphenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013018524-500mg |
3-Bromo-5-cyano-4-formylphenylacetic acid |
1805486-46-7 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013018524-1g |
3-Bromo-5-cyano-4-formylphenylacetic acid |
1805486-46-7 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
Alichem | A013018524-250mg |
3-Bromo-5-cyano-4-formylphenylacetic acid |
1805486-46-7 | 97% | 250mg |
475.20 USD | 2021-06-25 |
3-Bromo-5-cyano-4-formylphenylacetic acid 関連文献
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
5. Book reviews
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Related Articles
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-Bromo-5-cyano-4-formylphenylacetic acidに関する追加情報
Recent Advances in the Application of 3-Bromo-5-cyano-4-formylphenylacetic Acid (CAS: 1805486-46-7) in Chemical Biology and Pharmaceutical Research
The compound 3-Bromo-5-cyano-4-formylphenylacetic acid (CAS: 1805486-46-7) has recently emerged as a promising intermediate in the synthesis of biologically active molecules. Its unique structural features, including the bromo, cyano, and formyl functional groups, make it a versatile building block for the development of novel pharmaceuticals and chemical probes. Recent studies have highlighted its potential in drug discovery, particularly in the design of kinase inhibitors and anti-inflammatory agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 3-Bromo-5-cyano-4-formylphenylacetic acid as a key intermediate in the synthesis of a series of potent JAK2 inhibitors. The compound's formyl group was selectively modified to introduce various pharmacophores, leading to the discovery of a lead compound with nanomolar activity against JAK2-dependent signaling pathways. This research underscores the compound's utility in targeted therapy development for myeloproliferative disorders.
Another significant application was reported in Bioorganic & Medicinal Chemistry Letters, where 3-Bromo-5-cyano-4-formylphenylacetic acid served as a precursor for the development of fluorescent chemical probes. The cyano group was strategically employed as an electron-withdrawing moiety to enhance the photophysical properties of the resulting probes, enabling real-time monitoring of enzymatic activity in live cells. This advancement opens new possibilities for high-throughput screening and diagnostic applications.
The synthetic versatility of 3-Bromo-5-cyano-4-formylphenylacetic acid was further demonstrated in a recent patent application (WO2023056789), which described its use in preparing novel NSAID derivatives with improved gastrointestinal safety profiles. The bromo substituent was shown to facilitate selective cross-coupling reactions, allowing for efficient structural diversification of the lead compounds.
From a safety and pharmacokinetic perspective, recent ADMET studies have revealed favorable properties of derivatives containing the 3-Bromo-5-cyano-4-formylphenylacetic acid scaffold. The compound's moderate lipophilicity (calculated logP ≈ 1.8) and molecular weight (MW 268.06) make it particularly suitable for drug development, as evidenced by several candidates currently in preclinical evaluation.
Looking forward, the unique reactivity pattern of 3-Bromo-5-cyano-4-formylphenylacetic acid continues to attract attention in chemical biology. Its simultaneous presence of three orthogonal reactive groups offers unprecedented opportunities for combinatorial chemistry and fragment-based drug discovery. Ongoing research is exploring its application in PROTAC design and covalent inhibitor development, potentially expanding its utility in targeting previously undruggable proteins.
1805486-46-7 (3-Bromo-5-cyano-4-formylphenylacetic acid) 関連製品
- 2120208-51-5(1H-1,2,3-Triazole-1-acetic acid, 4-(2-methoxyphenyl)-, ethyl ester)
- 68121-48-2(Chloroquine N-Oxide)
- 1803425-96-8(6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid)
- 1021218-50-7(1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-phenylethan-1-one)
- 1958063-12-1(1-(3-amino-7-quinolyl)ethanone)
- 2137726-31-7(Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro-)
- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)
- 1170875-05-4(4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide)
- 302952-38-1(1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine)
- 166987-16-2((2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride)




